2-Methyl-7H-purin-6-ol
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Description
2-Methyl-7H-purin-6-ol is a compound with the molecular formula C6H6N4O . It is also known by other names such as 2-Methyl-1,7-dihydro-6H-purin-6-one . It is a major metabolite of 6-chloropurine and can be used to modify other molecules, such as isoguanine .
Synthesis Analysis
While specific synthesis methods for 2-Methyl-7H-purin-6-ol were not found in the search results, it is mentioned that it can be used to modify other molecules . For instance, isoguanine is synthesized from 2-methyl-7H-purin-6-ol .Molecular Structure Analysis
The molecular structure of 2-Methyl-7H-purin-6-ol consists of a purine ring with a methyl group attached . The InChI representation of the molecule isInChI=1S/C6H6N4O/c1-3-9-5-4 (6 (11)10-3)7-2-8-5/h2H,1H3, (H2,7,8,9,10,11)
. Physical And Chemical Properties Analysis
The molecular weight of 2-Methyl-7H-purin-6-ol is 150.14 g/mol . It has a computed XLogP3-AA value of -0.5, indicating its solubility characteristics . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The topological polar surface area is 70.1 Ų .Scientific Research Applications
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Biochemical Research
- “2-Methyl-7H-purin-6-ol” is a major metabolite of 6-chloropurine . Metabolites are substances produced during metabolism, which is the set of chemical reactions that occur in living organisms to maintain life. These processes allow organisms to grow and reproduce, maintain their structures, and respond to their environments .
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Molecular Modification
- This compound can be used to modify other molecules, such as isoguanine, which is synthesized from 2-methyl 7H purin 6 ol . Molecular modification is a common technique in organic chemistry and biochemistry, where a molecule is transformed into another molecule with a similar structure but different properties .
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Synthesis of Azahypoxanthine
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Pharmaceutical Research
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Chemical Synthesis
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Metabolite Studies
properties
IUPAC Name |
2-methyl-1,7-dihydropurin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-3-9-5-4(6(11)10-3)7-2-8-5/h2H,1H3,(H2,7,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLWCABYHOMQHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)N1)NC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355762 |
Source
|
Record name | 2-Methyl-3,7-dihydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-7H-purin-6-ol | |
CAS RN |
5167-18-0 |
Source
|
Record name | 2-Methyl-3,7-dihydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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